molecular formula C21H18O12 B15290955 Kaempferol 7-glucuronide

Kaempferol 7-glucuronide

Cat. No.: B15290955
M. Wt: 462.4 g/mol
InChI Key: HKMMHEQNCQNUNN-JENRNSKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 7-glucuronide typically involves the enzymatic glucuronidation of kaempferol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 7-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Kaempferol 7-glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

Kaempferol 7-glucuronide exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and cyclooxygenase-2 (COX-2). Additionally, it can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Uniqueness: Kaempferol 7-glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form. This unique modification also influences its biological activity and therapeutic potential .

Properties

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)18-15(26)13(24)12-10(23)5-9(6-11(12)32-18)31-21-17(28)14(25)16(27)19(33-21)20(29)30/h1-6,14,16-17,19,21-23,25-28H,(H,29,30)/t14-,16-,17+,19-,21+/m0/s1

InChI Key

HKMMHEQNCQNUNN-JENRNSKYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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